molecular formula C6H4BrClFN B2981973 3-Bromo-2-(chloromethyl)-6-fluoropyridine CAS No. 1227496-41-4

3-Bromo-2-(chloromethyl)-6-fluoropyridine

Cat. No.: B2981973
CAS No.: 1227496-41-4
M. Wt: 224.46
InChI Key: YWQFWDXIBLXTRD-UHFFFAOYSA-N
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Description

3-Bromo-2-(chloromethyl)-6-fluoropyridine is a halogenated pyridine derivative. Pyridine derivatives are widely used in various fields of chemistry due to their unique chemical properties. The presence of bromine, chlorine, and fluorine atoms in the compound makes it highly reactive and suitable for various chemical transformations.

Scientific Research Applications

3-Bromo-2-(chloromethyl)-6-fluoropyridine has several applications in scientific research:

Safety and Hazards

The safety information for “3-Bromo-2-(chloromethyl)-6-fluoropyridine” indicates that it is a dangerous substance. It has been assigned the GHS05 pictogram, indicating that it is corrosive . The hazard statement H314 suggests that it causes severe skin burns and eye damage . Precautionary measures include avoiding breathing its vapors and avoiding contact with skin and eyes .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Bromo-2-(chloromethyl)-6-fluoropyridine typically involves the halogenation of pyridine derivatives. One common method is the bromination of 2-(chloromethyl)-6-fluoropyridine using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a catalyst. The reaction is usually carried out in an inert solvent like dichloromethane at low temperatures to control the reactivity and selectivity of the halogenation process .

Industrial Production Methods

Industrial production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated systems and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for large-scale production.

Chemical Reactions Analysis

Types of Reactions

3-Bromo-2-(chloromethyl)-6-fluoropyridine undergoes various types of chemical reactions, including:

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium methoxide or potassium thiolate in polar aprotic solvents such as dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF).

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide in acidic or basic media.

    Coupling Reactions: Palladium catalysts in the presence of bases like potassium carbonate or cesium carbonate in solvents like toluene or dimethylformamide (DMF).

Major Products Formed

The major products formed from these reactions include various substituted pyridine derivatives, which can be further functionalized for specific applications in pharmaceuticals, agrochemicals, and materials science.

Mechanism of Action

The mechanism of action of 3-Bromo-2-(chloromethyl)-6-fluoropyridine involves its interaction with specific molecular targets. The halogen atoms in the compound can form strong interactions with biological molecules, affecting their function. For example, the compound may inhibit enzyme activity by binding to the active site or altering the enzyme’s conformation. The exact pathways and targets depend on the specific application and the nature of the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

  • 2-Bromo-3-(chloromethyl)-6-fluoropyridine
  • 3-Bromo-2-(chloromethyl)-5-fluoropyridine
  • 3-Bromo-2-(chloromethyl)-6-chloropyridine

Uniqueness

3-Bromo-2-(chloromethyl)-6-fluoropyridine is unique due to the specific arrangement of halogen atoms on the pyridine ring. This unique structure imparts distinct reactivity and selectivity in chemical reactions, making it valuable for synthesizing specialized compounds. The presence of fluorine enhances the compound’s stability and lipophilicity, which can be advantageous in drug design and material science .

Properties

IUPAC Name

3-bromo-2-(chloromethyl)-6-fluoropyridine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4BrClFN/c7-4-1-2-6(9)10-5(4)3-8/h1-2H,3H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YWQFWDXIBLXTRD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NC(=C1Br)CCl)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4BrClFN
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

224.46 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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